molecular formula C13H15NO2 B6229928 benzyl N-(2-methylbut-3-yn-2-yl)carbamate CAS No. 230626-95-6

benzyl N-(2-methylbut-3-yn-2-yl)carbamate

Cat. No.: B6229928
CAS No.: 230626-95-6
M. Wt: 217.26 g/mol
InChI Key: JPGJBWDZXJKROY-UHFFFAOYSA-N
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Description

Benzyl N-(2-methylbut-3-yn-2-yl)carbamate is an organic compound with the molecular formula C13H15NO2 It is a derivative of carbamate, featuring a benzyl group and a 2-methylbut-3-yn-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-methylbut-3-yn-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-methylbut-3-yn-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to maintain optimal reaction conditions. Purification steps, such as recrystallization or column chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-methylbut-3-yn-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Benzyl N-(2-methylbut-3-yn-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(2-methylbut-3-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • 2-methylbut-3-yn-2-yl carbamate
  • N-benzyl-N-methylcarbamate

Uniqueness

Benzyl N-(2-methylbut-3-yn-2-yl)carbamate is unique due to the presence of both a benzyl group and a 2-methylbut-3-yn-2-yl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

230626-95-6

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

benzyl N-(2-methylbut-3-yn-2-yl)carbamate

InChI

InChI=1S/C13H15NO2/c1-4-13(2,3)14-12(15)16-10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3,(H,14,15)

InChI Key

JPGJBWDZXJKROY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)OCC1=CC=CC=C1

Purity

95

Origin of Product

United States

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